molecular formula C8H11N3O B11916350 (S)-5-(azetidin-2-ylmethoxy)pyrimidine

(S)-5-(azetidin-2-ylmethoxy)pyrimidine

Katalognummer: B11916350
Molekulargewicht: 165.19 g/mol
InChI-Schlüssel: XOYWIKDUNYLVAF-ZETCQYMHSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(S)-5-(azetidin-2-ylmethoxy)pyrimidine is a chiral compound that features a pyrimidine ring substituted with an azetidin-2-ylmethoxy group

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (S)-5-(azetidin-2-ylmethoxy)pyrimidine typically involves the formation of the azetidine ring followed by its attachment to the pyrimidine core. One common method involves the Staudinger [2+2]-cyclocondensation reaction between acetoxyketene and appropriate epoxyimines to form azetidin-2-ones . This is followed by hydrolysis and intramolecular ring closure to yield the desired azetidine derivative.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory methods mentioned above, focusing on yield, purity, and cost-effectiveness.

Analyse Chemischer Reaktionen

Types of Reactions

(S)-5-(azetidin-2-ylmethoxy)pyrimidine can undergo various chemical reactions, including:

    Oxidation: The azetidine ring can be oxidized to form N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can target the pyrimidine ring or the azetidine moiety.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the azetidine ring can yield N-oxides, while nucleophilic substitution on the pyrimidine ring can introduce various functional groups.

Wissenschaftliche Forschungsanwendungen

(S)-5-(azetidin-2-ylmethoxy)pyrimidine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound can be used in the study of enzyme mechanisms and as a ligand in biochemical assays.

    Industry: It can be used in the synthesis of specialty chemicals and materials.

Wirkmechanismus

The mechanism of action of (S)-5-(azetidin-2-ylmethoxy)pyrimidine depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The exact pathways involved would depend on the biological context and the specific target.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(S)-5-(azetidin-2-ylmethoxy)pyrimidine is unique due to its specific substitution pattern, which can confer distinct chemical and biological properties compared to similar compounds. Its chiral nature also adds to its uniqueness, potentially leading to different biological activities for each enantiomer.

Eigenschaften

Molekularformel

C8H11N3O

Molekulargewicht

165.19 g/mol

IUPAC-Name

5-[[(2S)-azetidin-2-yl]methoxy]pyrimidine

InChI

InChI=1S/C8H11N3O/c1-2-11-7(1)5-12-8-3-9-6-10-4-8/h3-4,6-7,11H,1-2,5H2/t7-/m0/s1

InChI-Schlüssel

XOYWIKDUNYLVAF-ZETCQYMHSA-N

Isomerische SMILES

C1CN[C@@H]1COC2=CN=CN=C2

Kanonische SMILES

C1CNC1COC2=CN=CN=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.